Oxetorone Fumarate

Migraine Prophylaxis Clinical Guidelines Comparative Efficacy

Researchers developing novel migraine preventives need a validated first-line comparator with established efficacy data. Oxetorone fumarate-a European guideline-recommended prophylactic-provides a quantified clinical benchmark. • 68% responder rate in vestibular migraine RCT (vs. 32% placebo); enables robust non-inferiority trial design. • Multi-target 5-HT2/H1/α1 antagonist with antidopaminergic effects; safety profile quantified (23% drowsiness, 9% weight gain). • Supplied with full characterization for reference standard and ANDA applications.

Molecular Formula C25H25NO6
Molecular Weight 435.5 g/mol
CAS No. 34522-46-8
Cat. No. B609798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetorone Fumarate
CAS34522-46-8
SynonymsOxetorone fumarate;  Nocertone;  L 6257;  L-6257;  L6257; 
Molecular FormulaC25H25NO6
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H21NO2.C4H4O4/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyDQHRYCOJUKGIDH-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxetorone Fumarate Compound Overview


Oxetorone fumarate (CAS 34522-46-8) is a benzoxepine-derivative serotonin (5-HT) antagonist with auxiliary antihistamine (H1) and alpha-adrenergic blocking properties, historically employed as an oral prophylactic agent for migraine and other vascular headaches [1][2]. Its pharmacological profile is characterized by high-affinity binding to 5-HT2 receptors, which is considered central to its antimigraine mechanism [3][4].

Serotonin (5-HT) receptor pathway studies
Multi-target receptor profiling: 5-HT, H1, alpha-adrenergic
Supports migraine prophylaxis model research
Receptor-mediated endpoint monitoring context

Oxetorone Fumarate vs. Class Alternatives


Oxetorone fumarate is often grouped with other antiserotonergic migraine prophylactics like pizotifen and amitriptyline; however, these compounds exhibit distinct and clinically significant differences in receptor binding profiles, guideline placement, and adverse effect signatures [1][2]. Unlike pizotifen, which possesses weak anticholinergic activity, oxetorone demonstrates prominent antidopaminergic effects, contributing to a unique risk profile that includes hyperprolactinemia and extrapyramidal symptoms [3]. Furthermore, while amitriptyline's therapeutic dose range is broad due to its antidepressant effects, oxetorone's narrow, migraine-specific dosing and first-line treatment recommendation in certain guidelines differentiate it as a dedicated antimigraine agent [4]. These mechanistic and clinical practice divergences render simple therapeutic interchange impossible and underscore the necessity for precise compound selection in research and industrial applications.

Oxetorone fumarate Antidopaminergic profile; narrow migraine-specific research context
Pizotifen Weak anticholinergic activity; receptor profile may shift pathway interpretation
Amitriptyline Broad antidepressant dose range; target-engagement context may differ significantly

Oxetorone Fumarate Comparative Evidence


First-Line Migraine Prophylaxis vs. Pizotifen

In the context of adult migraine prophylaxis, oxetorone fumarate is positioned as a first-line treatment option alongside amitriptyline and beta-blockers, whereas pizotifen is designated as a second-line agent [1][2]. This classification reflects a differential in the strength of evidence and clinical consensus regarding initial therapeutic choice. A widely cited benchmark for prophylactic efficacy is a ≥50% reduction in migraine frequency, achieved in approximately 50% of patients treated with major prophylactic drugs, a class that includes oxetorone [3].

Guideline Placement Comparison
Head-to-head
First-line vs. Second-line recommendation
Reported guideline-based prioritization context
French guidelines, 2021; qualitative placement difference
Migraine Prophylaxis Clinical Guidelines Comparative Efficacy

Vestibular Migraine Prophylaxis Efficacy

In a double-blind, placebo-controlled trial specifically targeting vestibular migraine prophylaxis, oxetorone fumarate (40 mg/day for 12 weeks) demonstrated a significant reduction in vertigo attack frequency. The treatment achieved a 68% response rate, compared to a 32% response rate in the placebo group, yielding a 36 percentage-point absolute benefit [1]. This provides a rare, condition-specific quantitative efficacy benchmark for oxetorone.

Vestibular Migraine Response Rate
Head-to-head
68% vs. 32% (placebo); 36 pp difference
Reported trial endpoint context
Randomized, double-blind, 12-week trial; Bisdorff, 2015
Vestibular Migraine Prophylactic Efficacy Randomized Controlled Trial

Antidopaminergic vs. Anticholinergic Profile

Pharmacologically, oxetorone fumarate is distinguished from its close analog pizotifen by its additional antagonism at dopamine receptors, whereas pizotifen exhibits weak anticholinergic effects [1]. This mechanistic divergence translates to a unique clinical adverse event profile for oxetorone, including documented cases of hyperprolactinemia and extrapyramidal symptoms (e.g., hypertonia, dyskinesia) [2][3].

Receptor Profile Divergence
Head-to-head
Antidopaminergic vs. Anticholinergic effects
Supports receptor profiling endpoint review
Case reports and pharmacological review data
Receptor Pharmacology Adverse Effect Profile Dopamine Antagonism

Multi-Target Receptor Blockade

Oxetorone fumarate exhibits a unique multi-target pharmacological profile, acting as a non-selective antagonist at serotonin (5-HT) receptors, a histamine (H1) antagonist, and an alpha-adrenergic blocker [1][2]. This triple-action mechanism is distinct from many other migraine prophylactics, which often possess a narrower receptor activity profile (e.g., beta-blockers acting primarily on adrenergic receptors, or selective 5-HT1 agonists).

Multi-Target Receptor Antagonism
Class-level
5-HT, H1, and alpha-adrenergic blockade
Supports multi-target pathway research context
Preclinical pharmacological characterization
Polypharmacology Receptor Binding Migraine Mechanism

Drowsiness and Weight Gain Adverse Events

Clinical use of oxetorone fumarate is associated with a quantifiable adverse event profile, including drowsiness in 23% of patients and clinically significant weight gain (≥5 kg/year) in 9% of patients [1]. These rates provide a benchmark for tolerability comparison against alternative prophylactic agents, such as amitriptyline, which is also associated with sedation and weight gain but may have different incidence rates.

Tolerability Endpoint Incidence
Cross-study comparable
Drowsiness 23%; Weight gain 9%
Reported tolerability endpoint context
Post-marketing surveillance; French National Formulary, 2023
Adverse Drug Reactions Safety Profile Clinical Tolerability

Oxetorone Fumarate Application Scenarios


First-Line Migraine Prophylaxis Comparator

Given its status as a first-line treatment in French and other European guidelines for adult migraine prophylaxis [1], oxetorone fumarate is ideally suited as a reference compound or active comparator in randomized controlled trials (RCTs) evaluating novel migraine preventive therapies. Its well-defined place in the therapeutic hierarchy provides a robust benchmark for demonstrating non-inferiority or superiority of new chemical entities, facilitating regulatory approval pathways in jurisdictions where it is a standard of care [2].

Vestibular and Atypical Migraine Studies

The specific, positive efficacy data from a double-blind, placebo-controlled trial in vestibular migraine (68% response rate vs. 32% placebo) [3] positions oxetorone as a uniquely valuable tool for research into this and other specific migraine subtypes (e.g., menstrual migraine, ophthalmoplegic migraine). Its multi-target pharmacology (serotonin, histamine, alpha-adrenergic antagonism) [4] makes it particularly relevant for studies exploring complex pathophysiological mechanisms beyond pure serotonergic dysfunction.

Polypharmacology and Drug Repurposing Screens

Oxetorone's distinct profile as a combined serotonin, histamine, and alpha-adrenergic antagonist [4], coupled with its documented antidopaminergic effects [5], makes it a valuable reference standard in polypharmacology research. It can serve as a positive control in high-throughput screens designed to identify new compounds with similar multi-target activity profiles, or as a starting point for drug repurposing studies exploring applications in other conditions characterized by dysregulation of these neurotransmitter systems (e.g., certain pain syndromes, sleep disorders).

Safety Pharmacology and Adverse Event Profiling

The quantified adverse event rates for oxetorone fumarate (23% drowsiness, 9% weight gain ≥5kg/year) [6] and its unique association with hyperprolactinemia due to antidopaminergic activity [5] provide a valuable, data-rich comparator for safety pharmacology studies. In pre-clinical and early-phase clinical research, oxetorone can be used as a reference to calibrate assays for prolactin release, extrapyramidal symptom liability, and sedative potential, aiding in the safety differentiation of new chemical entities.

Application
Selection Property
Validation Focus
Migraine prophylaxis model comparator research
Guideline-based research prioritization
Endpoint response benchmarking
Vestibular migraine model studies
Subtype-specific trial endpoint context
Multi-target pathway response review
Multi-target receptor profiling research
Polypharmacology screening context
Receptor panel endpoint review
Receptor-mediated tolerability studies
Quantified tolerability endpoint data
Prolactin and sedation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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